Welcome to the BenchChem Online Store!
molecular formula C8H16N2 B8656600 3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine

3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine

Cat. No. B8656600
M. Wt: 140.23 g/mol
InChI Key: RZCTVHVCNKXEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05416096

Procedure details

8.0 g (35 mmol) of 8-benzyl-4-methyl-2,8-diazabicyclo[4.3.0]nonane are dissolved in 60 ml of methanol and hydrogenated over palladium on acitive charcoal at 100° C. and under 100 bar. Then the catalyst is filtered off, the filtrate is concentrated by evaporation and the residue is distilled.
Name
8-benzyl-4-methyl-2,8-diazabicyclo[4.3.0]nonane
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([CH2:11][CH:12]([CH3:17])[CH2:13][NH:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd].C>[CH3:17][CH:12]1[CH2:11][CH:10]2[CH:15]([CH2:16][NH:8][CH2:9]2)[NH:14][CH2:13]1

Inputs

Step One
Name
8-benzyl-4-methyl-2,8-diazabicyclo[4.3.0]nonane
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CC(CNC2C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
CC1CNC2CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.